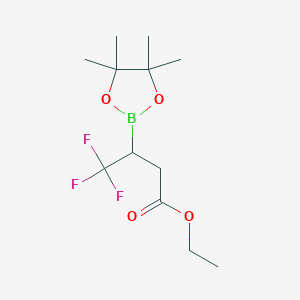

4,4,4-三氟-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

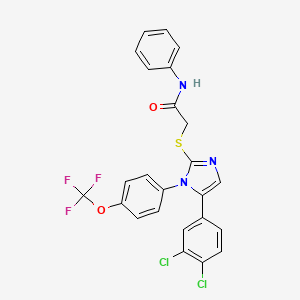

The synthesis of trifluoromethyl-containing compounds is of significant interest due to their utility in various chemical reactions and their presence in biologically active molecules. Paper describes the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, which are synthesized from trifluoroacetic acid. This process involves Wittig methylenation, indicating that similar methodologies could potentially be applied to the synthesis of Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate, albeit with different starting materials and reaction conditions tailored to introduce the boronate ester group.

Molecular Structure Analysis

While the molecular structure of Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is not discussed in the papers, the presence of a trifluoromethyl group and a boronate ester suggests that the compound would have unique electronic properties. The trifluoromethyl group is known to be electron-withdrawing, which could affect the reactivity of the molecule, particularly in the vicinity of the boronate ester.

Chemical Reactions Analysis

Paper discusses the palladium-catalyzed Sonogashira reaction of Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate with terminal alkynes to afford en-4-ynoic acid derivatives. This indicates that trifluoromethyl-containing compounds can participate in cross-coupling reactions, which could be relevant for further functionalization of Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be inferred to some extent from the properties of related compounds discussed in the papers. The trifluoromethyl group is likely to impart a degree of lipophilicity while also affecting the acidity of proximal protons. The boronate ester functionality is typically used in Suzuki-Miyaura cross-coupling reactions, suggesting that the compound could be useful in the formation of carbon-carbon bonds. The ethyl ester moiety would contribute to the overall solubility profile of the molecule in organic solvents.

科学研究应用

有机合成应用:

- Qing 和 Zhang(1997 年)探索了由 4,4,4-三氟-2-丁炔酸乙酯制备 3-碘-4,4,4-三氟-2(Z)-丁烯酸乙酯。该过程涉及与末端炔烃的 Sonogashira 反应,以产生含有三氟甲基的(2Z)-烯-4-炔酸衍生物 (Qing 和 Zhang,1997 年)。

材料科学和聚合物应用:

- Stay 和 Lonergan(2013 年)使用铃木缩聚法合成了阴离子官能化的聚芴基共轭聚电解质。这涉及硼酸酯 2,7-双(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-9,9-二(1-(2-(2-甲氧基乙氧基)乙氧基)乙基)芴,突出了其在创造新型聚合物材料中的用途 (Stay 和 Lonergan,2013 年)。

化学合成和分析:

- Takagi 和 Yamakawa(2013 年)研究了通过 Pd 催化的溴化芳烃硼化合成(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)芳烃。这项研究强调了这种化学物质在高级合成技术中的作用 (Takagi 和 Yamakawa,2013 年)。

晶体结构和 DFT 研究:

- Huang 等人(2021 年)专注于含有苯环的硼酸酯中间体的合成和晶体结构分析,包括涉及 4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基的化合物。他们的工作利用 X 射线衍射和 DFT 计算等技术,深入了解了这些化合物的物理化学性质 (Huang 等人,2021 年)。

电子传输材料合成:

- Xiangdong 等人(2017 年)开发了一种 2,7-双(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)三苯并苯的有效合成工艺,这是电子传输材料生产中的一个关键中间体。这突出了该化合物在电子材料领域的应用 (Xiangdong 等人,2017 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BF3O4/c1-6-18-9(17)7-8(12(14,15)16)13-19-10(2,3)11(4,5)20-13/h8H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXOSHAMJVAULB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)

![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3002708.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)

![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)

![3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B3002716.png)